molecular formula C10H7BrClN3O B11801700 4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one

4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one

Cat. No.: B11801700
M. Wt: 300.54 g/mol
InChI Key: MKPRDEPJHYGMOK-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and 5-bromo-2-chloropyrimidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Chemistry: Employing continuous flow chemistry techniques to improve yield and efficiency.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one has various applications in scientific research, including:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: Investigated for its biological activity against certain diseases.

    Material Science: Explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-bromo-1-phenylpyrimidin-2(1H)-one: Similar structure but lacks the chlorine atom on the phenyl ring.

    4-Amino-5-chloro-1-(3-chlorophenyl)pyrimidin-2(1H)-one: Similar structure but has a chlorine atom instead of bromine.

Uniqueness

4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C10H7BrClN3O

Molecular Weight

300.54 g/mol

IUPAC Name

4-amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2-one

InChI

InChI=1S/C10H7BrClN3O/c11-8-5-15(10(16)14-9(8)13)7-3-1-2-6(12)4-7/h1-5H,(H2,13,14,16)

InChI Key

MKPRDEPJHYGMOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C(=NC2=O)N)Br

Origin of Product

United States

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